1-Isopropyl-1-cyclohexene
Overview
Description
1-Isopropyl-1-cyclohexene is an organic compound with the molecular formula C₉H₁₆. It is a derivative of cyclohexene, where one hydrogen atom is replaced by an isopropyl group. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1-cyclohexene can be synthesized through several methods. One common method involves the alkylation of cyclohexene with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic hydrogenation of isopropylcyclohexane. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-isopropylcyclohexanol using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to isopropylcyclohexane using hydrogen gas in the presence of a metal catalyst.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, where the isopropyl group is replaced by a halogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 1-Isopropylcyclohexanol.
Reduction: Isopropylcyclohexane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Isopropyl-1-cyclohexene is used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of organic molecules with biological systems.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1-cyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which is then hydrolyzed to form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Isopropyl-1-cyclohexene can be compared with other similar compounds, such as:
Cyclohexene: Lacks the isopropyl group, making it less sterically hindered.
1-Methyl-1-cyclohexene: Has a methyl group instead of an isopropyl group, leading to different reactivity and steric effects.
1-Ethyl-1-cyclohexene: Contains an ethyl group, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-propan-2-ylcyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8(2)9-6-4-3-5-7-9/h6,8H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMCVIZKLGUPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334557 | |
Record name | 1-Isopropyl-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4292-04-0 | |
Record name | 1-Isopropyl-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isopropyl-1-cyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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